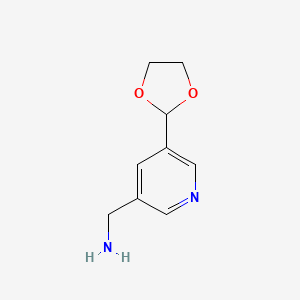
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine: is a heterocyclic compound that features both a pyridine ring and a dioxolane ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The pyridine ring is known for its aromatic properties, while the dioxolane ring provides additional stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine typically involves the formation of the dioxolane ring followed by the introduction of the pyridine moiety. One common method is the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions. For example, the reaction of 3-pyridinemethanol with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, converting it into a more reactive diol.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various chemical interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
- 5-(1,3-dioxolan-2-yl)-2-furaldehyde
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- 1,2,4-triazole-containing compounds
Comparison: Compared to similar compounds, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is unique due to the presence of both the pyridine and dioxolane rings This dual functionality provides a broader range of reactivity and applications
特性
CAS番号 |
70416-54-5 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
[5-(1,3-dioxolan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-3-8(6-11-5-7)9-12-1-2-13-9/h3,5-6,9H,1-2,4,10H2 |
InChIキー |
ANGBAYHSPGQNDP-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CN=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















